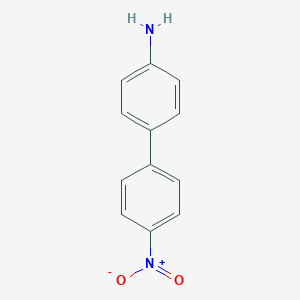

4-Amino-4'-nitrobiphenyl

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFVBIYTBGDQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1036836 | |

| Record name | 4-Amino-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211-40-1 | |

| Record name | 4-Amino-4′-nitrobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-nitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-4'-nitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-4'-NITROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6O61L798N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Analytical Characterization of 4 Amino 4 Nitrobiphenyl

Chromatographic Methodologies

Chromatographic techniques are fundamental for the separation and analysis of 4-Amino-4'-nitrobiphenyl from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools employed for this purpose, often coupled with various detectors to enhance specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. nih.govresearchgate.netbohrium.comnih.gov Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.netsielc.com This method allows for the effective separation of this compound from other components in a sample. nih.gov For instance, a method was developed for the indirect determination of trichlorfon, where this compound is formed as a product and then quantified using HPLC. nih.gov This demonstrates the technique's versatility in various analytical scenarios.

UV spectrophotometric detection is a widely used method in conjunction with HPLC for the quantification of this compound. researchgate.netbohrium.comscience.gov The compound exhibits strong UV absorbance, allowing for sensitive detection. tandfonline.com The optimal detection wavelength for this compound has been reported to be around 276 nm, although this can be influenced by the pH of the mobile phase. researchgate.net In some applications, a wavelength of 365 nm has also been employed for its quantification. nih.gov While effective, UV detection is generally considered less sensitive compared to other detection methods like fluorescence or electrochemical detection. researchgate.net Nevertheless, it remains a robust and common technique for the direct determination of this compound. researchgate.net

A study comparing different HPLC detection methods found that direct determination of 4-nitrobiphenyl (B1678912) (a related compound) using UV detection had a limit of detection (LD) of 4.0 × 10⁻⁷ mol L⁻¹. researchgate.net Another study reported a detection limit of 2.0 µg/L for this compound when using HPLC-UV for the indirect analysis of trichlorfon. nih.govnih.gov

Electrochemical detection (ED) coupled with HPLC offers a highly sensitive alternative for the analysis of compounds that can be oxidized or reduced. researchgate.netscispace.com While this compound itself may not be directly determined by some electrochemical detectors, its reduced form, 4-aminobiphenyl (B23562) (4-ABP), is electrochemically active and can be readily detected. researchgate.net The process involves the reduction of the nitro group of this compound to an amino group, which can then be detected by oxidation. researchgate.net

Research has shown that HPLC with electrochemical detection can achieve lower detection limits for the reduced form of this compound compared to UV detection. researchgate.net For the determination of 4-nitrobiphenyl (4-NBP) after its reduction to 4-ABP, the limit of detection with electrochemical detection was found to be 4.0 × 10⁻⁶ mol L⁻¹. researchgate.net The peak area in electrochemical detection can be influenced by the pH of the mobile phase, with an optimal pH of 6.5 reported in one study for the analysis of 4-ABP. researchgate.net

Fluorescence detection is another highly sensitive technique that can be used with HPLC for the analysis of this compound, particularly after its conversion to a fluorescent derivative. researchgate.netijsrset.com Similar to electrochemical detection, direct fluorescence detection of this compound may not be feasible. However, its reduced form, 4-aminobiphenyl, can be detected with high sensitivity using fluorescence. researchgate.net

Studies have demonstrated that fluorescence detection is the most sensitive among UV, electrochemical, and fluorescent methods for the determination of 4-aminobiphenyl. researchgate.net The limit of detection for 4-NBP after its reduction to 4-ABP using fluorescent detection was reported to be 2.0 × 10⁻⁷ mol L⁻¹. researchgate.net The fluorescence properties of this compound have also been studied in different environments, such as in nematic liquid crystals, to understand its molecular orientational behavior. tandfonline.com

Table 1: Comparison of HPLC Detection Methods for Biphenyl (B1667301) Derivatives

| Detection Method | Analyte | Limit of Detection (mol L⁻¹) | Reference |

| UV Spectrophotometric | 4-Nitrobiphenyl (direct) | 4.0 × 10⁻⁷ | researchgate.net |

| UV Spectrophotometric | 4-Nitrobiphenyl (as 4-ABP) | 8.0 × 10⁻⁶ | researchgate.net |

| Electrochemical | 4-Nitrobiphenyl (as 4-ABP) | 4.0 × 10⁻⁶ | researchgate.net |

| Fluorescent | 4-Nitrobiphenyl (as 4-ABP) | 2.0 × 10⁻⁷ | researchgate.net |

This table is based on the determination of 4-nitrobiphenyl (4-NBP) and its reduced form, 4-aminobiphenyl (4-ABP), as a proxy for the analytical capabilities for related biphenyl compounds.

The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. nih.govwho.int This technique is invaluable for the unambiguous identification and quantification of this compound, even in complex matrices. who.int The LC-MS method can validate the identity of the compound separated by HPLC. nih.gov For Mass-Spec compatible applications, mobile phase additives like phosphoric acid may need to be replaced with volatile alternatives such as formic acid. sielc.com

Gas Chromatography (GC) with Various Detectors (e.g., GC/MS)

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC/MS), is another essential technique for the analysis of this compound. who.intnih.gov GC/MS allows for the separation of volatile compounds and provides detailed mass spectra for their identification. who.intnih.gov The NIST (National Institute of Standards and Technology) mass spectrometry data library contains a reference spectrum for this compound, which can be used for its identification in GC/MS analysis. nih.gov This method is frequently used for the analysis of various organic compounds, including carcinogenic amines, in different sample types. who.int

Table 2: Gas Chromatography/Mass Spectrometry (GC/MS) Data for this compound

| Parameter | Value | Reference |

| NIST Number | 270118 | nih.gov |

| Total Peaks in Mass Spectrum | 116 | nih.gov |

| Top Peak (m/z) | 214 | nih.gov |

This data is from the NIST mass spectral library and is used for the identification of this compound in GC/MS analysis.

Electrochemical Analysis of this compound and its Derivatives

The electrochemical behavior of this compound is a key area of study, offering insights into its redox properties and providing a basis for sensitive detection methods. Voltammetric techniques are particularly powerful in this regard.

Voltammetric Techniques (e.g., LSAdSV, DPAdSV, DCV, DPV)

Various voltammetric methods have been successfully employed for the analysis of this compound and related compounds. Differential pulse voltammetry (DPV) and adsorptive stripping voltammetry (AdSV) at a hanging mercury drop electrode (HMDE) have proven effective for determining trace amounts of nitrobiphenyls. semanticscholar.org For instance, DPV can be used for concentrations ranging from 2x10⁻⁸ to 1x10⁻⁵ mol·L⁻¹, while AdSV offers even greater sensitivity, with a detection range of 2x10⁻⁹ to 1x10⁻⁷ mol·L⁻¹. semanticscholar.org The choice of supporting electrolyte is crucial; a Britton-Robinson buffer-methanol (1:1) mixture with a pH of 12 has been found to be optimal for these analyses. semanticscholar.org

Other techniques such as linear scan adsorptive stripping voltammetry (LSAdSV) and differential pulse adsorptive stripping voltammetry (DPAdSV) have also been utilized, achieving nanomolar detection limits for nitrobiphenyls. electrochemsci.org Direct current voltammetry (DCV) and differential pulse voltammetry (DPV) have been used to study the voltammetric behavior of 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl at a mercury meniscus modified silver solid amalgam electrode (m-AgSAE). electrochemsci.org For the determination of unreacted 4-nitrobiphenyl, differential pulse voltammetry on a stationary glassy carbon electrode is a suitable method. 257.cz

The following table summarizes the concentration ranges for different voltammetric techniques used in the analysis of nitrobiphenyls:

| Voltammetric Technique | Concentration Range (mol·L⁻¹) |

| Differential Pulse Voltammetry (DPV) | 2x10⁻⁸ to 1x10⁻⁵ semanticscholar.org |

| Adsorptive Stripping Voltammetry (AdSV) | 2x10⁻⁹ to 1x10⁻⁷ semanticscholar.org |

Electrochemical Oxidation and Reduction Pathways

The electrochemical behavior of this compound is characterized by both oxidation and reduction processes. The amino group is readily oxidized at solid electrodes. researchgate.net The electrochemical oxidation of 4-aminobiphenyl (4-ABP), a related compound, involves the formation of a cation radical, which can then undergo dimerization and polymerization. researchgate.net

The nitro group, on the other hand, is easily reducible. researchgate.net The electrochemical reduction of 4-nitrobiphenyl (4-NBP) is a key process and has been shown to be controlled by both diffusion and adsorption. researchgate.net This reduction can lead to the formation of 4-aminobiphenyl. researchgate.net In one study, the electrochemical reduction of a 4-nitrophenyl modified electrode to a 4-aminophenyl film was observed with a reduction peak at -920 mV (versus Ag/AgCl). researchgate.net The disappearance of this peak in a subsequent scan indicated that the reduction of the electroactive nitro groups was nearly complete in the first scan. researchgate.net The reduction of 4-nitrobiphenyl can also be achieved chemically, for example, using powdered zinc. 257.cz

Electrode Surface Interactions and Modification for Enhanced Detection

The interaction of this compound with the electrode surface plays a significant role in its electrochemical detection. The extensive aromatic system of nitrobiphenyls facilitates their strong adsorption onto the surface of a hanging mercury drop electrode (HMDE). semanticscholar.org This adsorption is a key factor in the high sensitivity achieved by adsorptive stripping voltammetric techniques. semanticscholar.org

Modification of the electrode surface can further enhance detection capabilities. While bare electrodes can sometimes suffer from fouling and high overpotential, modified electrodes can offer improved conductivity, increased surface area, and better chemical and mechanical stability. d-nb.info For instance, a mercury meniscus modified silver solid amalgam electrode (m-AgSAE) has been presented as a non-toxic alternative to the HMDE for the voltammetric determination of nitrobiphenyls. electrochemsci.org The use of a poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified glassy carbon electrode has been shown to be effective for the determination of other electroactive compounds. d-nb.info Similarly, laser-induced graphene electrodes modified with multi-walled carbon nanotubes and polyaniline have demonstrated enhanced electro-catalytic activity for the oxidation of 4-aminophenol (B1666318). nih.gov

Molecular Spectroscopy for Structural Elucidation and Electronic Properties

Molecular spectroscopy provides invaluable information about the structure and electronic characteristics of this compound.

UV-Vis Spectroscopy for Electronic Transitions and Charge Transfer

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within this compound. The presence of both an electron-donating amino group and an electron-withdrawing nitro group leads to significant intramolecular charge transfer (ICT) upon photoexcitation. nasa.govaip.org This ICT character is a hallmark of "push-pull" molecules. rsc.org

The absorption spectra of related push-pull biphenyl derivatives, such as 4-N,N-dimethylamino-4'-nitrobiphenyl (DNBP), exhibit solvatochromic shifts, meaning the absorption maximum changes with the polarity of the solvent. researchgate.netresearchgate.net For DNBP, the absorption bands appear blue-shifted in less polar environments. researchgate.net The emission spectra of these compounds show large Stokes shifts in polar solvents, further confirming the strong ICT character in the excited state. researchgate.netresearchgate.net

Studies on 4-amino-4'-nitrodiphenyl sulfide (B99878) have identified a low-energy, intense absorption band corresponding to a partial electron charge transfer from the sulfur atom to the nitro group. nasa.govaip.org The lowest-energy fluorescent singlet state in this molecule was determined to be an ICT state involving the transfer of a full electron charge from the amino group to the nitro group. nasa.govaip.org

The following table shows the pKa values for the ground state of this compound and a related compound, 4-aminobiphenyl, determined from changes in their UV-Vis absorption spectra in acidic solutions. doi.org

| Compound | pKa |

| This compound | 4.5 doi.org |

| 4-Aminobiphenyl | 4.4 doi.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of this compound, providing detailed information about its molecular structure. These techniques can identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the amino and nitro groups, as well as the biphenyl backbone.

Femtosecond stimulated Raman spectroscopy (FSRS) has been used to investigate the structural changes that occur during the intramolecular charge transfer in related nitroaromatic chromophores. researchgate.netscispace.com These studies have shown that the vibrational modes of the biphenyl skeleton are particularly sensitive to the electronic state of the molecule. researchgate.net For example, in 4-dimethylamino-4'-nitrobiphenyl (B1590182) (DNBP), the skeletal vibrational modes appear distinct in the locally-excited and charge-transferred states. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, offering precise insights into the carbon-hydrogen framework. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment of each nucleus can be determined, confirming the substitution pattern and electronic effects within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic region, corresponding to the protons on the two phenyl rings. The electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) exert significant influence on the chemical shifts of the aromatic protons.

The protons on the aniline (B41778) ring (the ring bearing the -NH₂ group) are expected to be shielded and appear at a relatively higher field (lower ppm values) compared to those on the nitrobenzene (B124822) ring. Conversely, the protons on the nitro-substituted ring are deshielded and resonate at a lower field (higher ppm values). The spectrum typically displays a set of doublets for the ortho- and meta-protons on each ring, a characteristic AA'BB' or AX system, due to the para-substitution pattern.

For comparison, the ¹H NMR spectrum of the related compound 4-aminobiphenyl shows signals for the aminophenyl protons at approximately 6.79-6.82 ppm and the other phenyl protons from 7.29-7.60 ppm when measured in CDCl₃. orgsyn.org In contrast, 4-nitrobiphenyl exhibits signals for its phenyl protons in the range of 7.47-7.78 ppm, with the protons on the nitrated ring appearing at a downfield shift of 8.29-8.35 ppm in the same solvent. orgsyn.org

In a study of the related compound 4-methoxy-4'-nitrobiphenyl, the protons on the methoxy-substituted ring appear at 7.01 ppm and 7.58 ppm, while the protons on the nitro-substituted ring are found at 7.68 ppm and 8.26 ppm in CDCl₃. orgsyn.org This further illustrates the deshielding effect of the nitro group. Additionally, the amino protons (-NH₂) of this compound would be expected to produce a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will show a total of six signals for the aromatic carbons, as the para-substitution results in four chemically non-equivalent carbons per ring, with two carbons in each ring being equivalent due to symmetry.

The carbons of the aniline ring will be influenced by the electron-donating amino group. The carbon atom directly attached to the amino group (C-4) and the ortho-carbons (C-2, C-6) are expected to be shielded, appearing at lower chemical shifts. The ipso-carbon of the nitro-substituted ring (C-4') and the carbon attached to the nitro group (C-1') will be significantly deshielded.

For instance, in the analogous 4-amino-4'-methoxybiphenyl, the carbon attached to the amino group resonates at approximately 145.2 ppm, while the carbon attached to the methoxy (B1213986) group is at 158.4 ppm in CDCl₃. orgsyn.org In a related compound, 4-Nitro-N-phenylaniline, the carbon signals range from 113.8 to 150.4 ppm in CDCl₃. rsc.org These examples provide a basis for the expected chemical shifts in this compound.

Detailed Research Findings

Theoretical and Computational Studies on 4 Amino 4 Nitrobiphenyl

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 4-Amino-4'-nitrobiphenyl. These computational methods provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net Studies on this compound, a prototypical optoelectronic system, utilize DFT to understand the interplay between its electron-donating amino (-NH2) group and electron-accepting nitro (-NO2) group, which are separated by a π-conjugated biphenyl (B1667301) system. These calculations are crucial for determining properties like molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

For the related compound 4-N,N-dimethylamino-4'-nitrobiphenyl (DNBP), DFT calculations have been essential in corroborating experimental results from transient absorption spectroscopy. researchgate.netrsc.org Frontier orbital analysis indicates that the highest occupied molecular orbital (HOMO) is primarily composed of π-orbitals that extend from the amine to the nitro group, facilitated by the biphenyl bridge. researchgate.net This electronic structure is fundamental to the molecule's significant intramolecular charge transfer (ICT) character.

Computational models have also been developed to predict electronic properties. For instance, a neural network model trained on DFT data can accurately reproduce the spin-density wave-like behavior in the cation and anion of this compound.

Table 1: Selected Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₂ | nih.gov |

| Molecular Weight | 214.22 g/mol | nih.gov |

| XLogP3 | 1.9 | nih.gov |

Time-Dependent Density Functional Theory (TDDFT) is a key tool for studying the behavior of molecules in their electronically excited states. researchgate.net For this compound and its derivatives, TDDFT calculations are employed to understand the intramolecular charge transfer (ICT) processes that occur upon photoexcitation. researchgate.netrsc.org These calculations help in assigning absorption bands and interpreting photophysical phenomena. nasa.gov

In studies of the analogous compound 4-N,N-dimethylamino-4'-nitrobiphenyl, TDDFT calculations have supported experimental observations of its excited-state dynamics. researchgate.netrsc.org The calculations show that upon excitation, an ultrafast ICT process can occur, which is associated with the twisting of the molecule. researchgate.net Similarly, for this compound, TDDFT has been used to obtain vertical excitation energies and oscillator strengths, which helps in understanding its charge transfer properties in the lowest excited triplet state (T₁). doi.org The calculated fluorescence emission energy for this compound shows good agreement with experimental observations. doi.org

The conformation of this compound, particularly the torsional angle between the two phenyl rings, is a critical determinant of its electronic properties. Torsion about the central C-C bond is represented by a double minimum potential, and the molecule is expected to adopt a twisted, chiral conformation with an energy minimum at a torsional angle (θ) less than 90°. For the parent compound, this compound, calculations show that increasing the torsional angle leads to a hypsochromic (blue) shift of the absorption band.

In related donor-acceptor substituted biphenyls, the dihedral angle is a balance between the steric hindrance of the substituents and the electronic stabilization gained from a more planar conformation that allows for better π-conjugation. For instance, despite bulky substituents in some derivatives, the dihedral angle can be significantly less than 90°, facilitating strong intramolecular charge transfer. uni-stuttgart.de The conformation is also influenced by the solvent environment; for example, the excited-state dynamics of derivatives are retarded in viscous or confining media, which restricts the torsional relaxation of the biphenyl group. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is valuable for understanding how a molecule like this compound interacts with its environment, such as solvent molecules or biological macromolecules. MD simulations can reveal details about intermolecular forces, including van der Waals forces, hydrophobic interactions, and hydrogen bonding, which govern the molecule's behavior in solution. nih.gov

While detailed MD simulation studies focusing specifically on the intermolecular interactions of this compound are not extensively documented in the available literature, the technique is recognized as a key theoretical approach for understanding the intramolecular charge transfer (ICT) dynamics of related chromophores. researchgate.net For instance, MD simulations can be employed to model how solvent polarity and viscosity affect the structural dynamics, such as the twisting motion associated with ICT. researchgate.netplos.org In protic solvents, MD simulations could be used to investigate the specific hydrogen bonding configurations between the amino and nitro groups of the solute and the surrounding solvent molecules, and how these interactions change between the ground and excited states. doi.org

Structure-Reactivity and Structure-Property Relationships

The relationship between the molecular structure of this compound and its properties is a central theme in its computational analysis. The specific arrangement of its functional groups dictates its electronic behavior and reactivity.

The electronic properties of this compound are dominated by the effects of its two substituents: the electron-donating amino (-NH2) group and the electron-withdrawing nitro (-NO2) group. unizin.org The amino group donates electron density to the aromatic ring system via a resonance effect, while the nitro group withdraws electron density, also through resonance. unizin.org This "push-pull" configuration across the biphenyl π-system is the primary reason for the molecule's strong intramolecular charge transfer (ICT) character. uni-stuttgart.de

This donor-acceptor relationship significantly influences the molecule's spectroscopic and electronic properties. The mutagenic potency of 4-aminobiphenyl (B23562) derivatives has been shown to correlate with the electron-withdrawing ability of the substituent at the 4'-position. The inherent donor strength of the amino group and the acceptor strength of the nitro group are critical factors. uni-stuttgart.de Studies on various substituted biphenyls have shown that the nature of the substituents governs the energy of the long-wavelength absorption band associated with the ICT process. uni-stuttgart.de In the case of this compound, the strong electron-withdrawing nature of the nitro group and the delocalization of π-electrons contribute to its potential as a nonlinear optical (NLO) material. researchgate.netrsc.org

Intramolecular Charge Transfer (ICT) Dynamics

The intramolecular charge transfer (ICT) dynamics of this compound and its derivatives, such as 4-N,N-dimethylamino-4'-nitrobiphenyl (DNBP), have been the subject of detailed investigation using techniques like ultrafast transient absorption and time-resolved fluorescence spectroscopy. These studies reveal a strong dependence of the ICT process on the surrounding solvent environment.

In push-pull biphenyl derivatives like DNBP, the nitro group acts as a potent electron-withdrawing group, facilitating ICT. rsc.org Upon photoexcitation, an electron is transferred from the electron-donating amino group to the electron-withdrawing nitro group. This process is often accompanied by a twisting of the molecular structure. Specifically, in highly polar solvents like acetonitrile (B52724), an ultrafast ICT process occurs, involving the barrierless twisting of the N,N-dimethylaniline (DMA) group relative to the nitrobenzene (B124822) moiety. This leads to the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org The rate of this process is primarily governed by the viscosity of the solvent. rsc.org

Femtosecond stimulated Raman spectroscopy (FSRS) studies on DNBP have provided further insights into the structural changes during ICT. These studies, with their high temporal and spectral resolutions, have shown distinct differences in the skeletal vibrational modes of the locally-excited and charge-transferred states. nih.gov The twisting of the nitrophenyl group upon ICT is supported by time-resolved vibrational spectroscopy and time-dependent density functional theory (TDDFT) simulations, which indicate ultrafast ICT dynamics on the order of 220–480 fs. nih.gov For DNBP, the ICT is suggested to occur via a barrier-less pathway. nih.gov

The dynamics of this process change significantly in solvents of varying polarity. In moderately polar solvents such as ethyl acetate, the twisting process is slower, and an equilibrium is established between the locally excited (LE) and TICT states due to a low energy barrier for their interconversion. rsc.org In nonpolar solvents like cyclohexane, the dynamics are different again, with evidence of a reverse twisting motion towards a more planar geometry, known as the planarized intramolecular charge transfer (PICT) process. rsc.org

Furthermore, studies in confined environments, such as reverse micelles, have shown that the quantum yield and excited-state lifetime of DNBP increase significantly as the micelle size decreases. gist.ac.krresearchgate.net This is attributed to a decrease in micropolarity and an increase in microviscosity within the smaller micelles. gist.ac.krresearchgate.net In these confined spaces, the torsional relaxation of the biphenyl group is strongly restricted, leading to efficient intersystem crossing to triplet states and strong phosphorescence. gist.ac.krresearchgate.net

Solvent Effects on Electronic States and Dynamics

The electronic states and dynamics of this compound and its derivatives are profoundly influenced by the polarity of the solvent. This solvent sensitivity is a hallmark of molecules exhibiting intramolecular charge transfer (ICT). rsc.org

In highly polar solvents, the significant stabilization of the charge-separated twisted intramolecular charge transfer (TICT) state is observed. For instance, in acetonitrile, the ultrafast ICT in 4-N,N-dimethylamino-4'-nitrobiphenyl (DNBP) is characterized by a barrierless twisting motion to populate the TICT state. rsc.org The rate of this process is dictated by the solvent's viscosity. rsc.org

As the solvent polarity decreases, the energetic landscape of the excited states changes. In solvents of moderate polarity, like ethyl acetate, the energy barrier for the interconversion between the locally excited (LE) state and the TICT state is low, leading to an equilibrium between these two states and a slowing of the twisting process. rsc.org

In nonpolar solvents, such as cyclohexane, the twisting motion is retarded, and a reverse motion towards a planar geometry (PICT process) becomes evident in the excited state dynamics. rsc.org In such an environment, the S1 state may undergo an ultrafast intersystem crossing to the triplet state due to its close proximity to the T2 state. rsc.org

The effect of the solvent is also evident in spectroscopic measurements. The absorption and emission bands of DNBP in reverse micelles show a blue-shift compared to their position in bulk methanol (B129727) solution, which is indicative of a decrease in solvent polarity within the micelles. gist.ac.krresearchgate.net This confined environment also leads to a significant increase in the quantum yield and excited-state lifetime of DNBP as the micelle size decreases, a phenomenon attributed to the decreased micropolarity and increased microviscosity of the smaller micelles. gist.ac.krresearchgate.net

The following table summarizes the solvent-dependent dynamics of a related compound, trans-4-nitrostilbene (t-NSB), which shares the nitroaromatic feature and exhibits similar solvent-sensitive behavior.

| Solvent Polarity | S1 State Lifetime | Deactivation Pathway |

| High | ~60 ps | Torsional motion along the central ethylenic bond to a perpendicular configuration. rsc.org |

| Medium | Biphasic decay | Competing intersystem crossing (ISC) relaxation. rsc.org |

| Nonpolar | ~60 fs | Combination of efficient ISC and internal conversion. rsc.org |

These findings underscore the critical role of the solvent in modulating the photophysical and photochemical pathways of this compound and related compounds.

Computational Toxicology and Mechanistic Insights

Computational toxicology provides valuable tools for understanding the mechanisms of toxicity of chemical compounds like this compound and for predicting their potential adverse effects. These methods include modeling DNA adduct formation, predicting metabolic pathways, and developing quantitative structure-activity relationships.

Modeling DNA Adduct Formation

The carcinogenicity of aromatic amines like 4-aminobiphenyl (4-ABP), a compound structurally related to this compound, is believed to be initiated by the formation of DNA adducts. nih.govwikipedia.org Computational models play a crucial role in understanding this process. The general mechanism involves the metabolic oxidation of the aromatic amine in the liver by cytochrome P450 isozymes, leading to the formation of an N-hydroxy derivative. wikipedia.org This intermediate is then converted to a reactive aryl nitrenium ion, which can bind to DNA, forming adducts. nih.gov

Studies have shown that 4-ABP and other heterocyclic aromatic amines (HAAs) form N-(deoxyguanosin-8-yl) (dG-C8) adducts as their principal DNA adducts. nih.govresearchgate.net The formation of these adducts has been investigated in human and rat hepatocytes, revealing that the levels of adduct formation can vary significantly between species. nih.govresearchgate.net For instance, human hepatocytes can form dG-C8-HAA adducts at levels up to 100-fold greater than rat hepatocytes, while the levels of dG-C8-4-ABP adducts are similar in both. researchgate.net

The table below shows the levels of the primary dG-C8 adducts formed by 4-ABP and various HAAs in human hepatocytes after a 24-hour incubation period.

| Compound | Adducts per 10^7 DNA bases |

| AαC | 140 |

| 4-ABP | 40 |

| PhIP | 10 |

| MeIQx | 8 |

| IQ | 3.4 |

Data from a study on cultured human hepatocytes. nih.govresearchgate.net

These computational and experimental findings are critical for assessing the genotoxic potential of this compound and related compounds.

Prediction of Metabolic Pathways and Reactive Intermediates

Computational methods are instrumental in predicting the metabolic pathways of xenobiotics like this compound and identifying potentially reactive intermediates. The metabolism of aromatic amines and nitroaromatic compounds is a key factor in their toxicity. nih.gov

For aromatic amines, a critical activation step is N-hydroxylation, catalyzed by cytochrome P450 enzymes, to produce genotoxic arylhydroxylamine metabolites. nih.gov These can then form highly reactive arylnitrenium ions, which are implicated in DNA damage. nih.gov Conversely, oxidation of the aromatic ring system generally leads to detoxification. nih.gov

In the case of nitroaromatic compounds, metabolic reduction of the nitro group can lead to the formation of reactive intermediates. acs.org This process can yield a hydroxylamine (B1172632) intermediate, which is comparable to the product of aromatic amine hydroxylation. acs.org

The metabolic activation of 4-aminobiphenyl (4-ABP) is a well-studied example. It is oxidized in the liver to N-hydroxy-4-aminobiphenyl, which can then be further activated to form DNA adducts. wikipedia.org The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway database includes a pathway for chemical carcinogenesis that details the formation of DNA adducts from 4-ABP. genome.jp

The prediction of these metabolic pathways and the identification of reactive intermediates are crucial for understanding the mechanisms of toxicity and for assessing the carcinogenic potential of compounds like this compound.

(Quantitative) Structure-Activity Relationship ((Q)SAR) Studies

(Quantitative) Structure-Activity Relationship ((Q)SAR) studies are computational methods used to predict the biological activity or toxicity of chemicals based on their molecular structure. These studies have been applied to aromatic and heteroaromatic amines to understand the structural features that contribute to their mutagenicity and carcinogenicity.

For a series of 4-aminobiphenyl derivatives, QSAR studies have shown a correlation between their mutagenicity in Salmonella typhimurium strain TA98 with S9 activation and the Hammett σ-+ values of their 4'-substituents. umich.edu This indicates that the electron-withdrawing ability of the substituent influences mutagenicity. umich.edu For 4-aminobiphenyls, hydrophobicity also plays a role, and the correlation with mutagenicity is improved when both electronic effects and hydrophobicity are considered. umich.edu

A QSAR model was developed to predict the mutagenic potency of 95 aromatic and heteroaromatic amines. insilico.eu However, this model was found to be a poor predictor, highlighting the importance of external validation to assess the predictive power of a QSAR model. insilico.eu

The table below presents data for this compound from a QSAR study, showing its observed and predicted mutagenic activity.

| Compound | Log R | Predicted Log R | Difference | Important Fragments |

| This compound | 1.04 | -0.05 | 1.09 | Caromatic, Onitro |

Log R represents the logarithm of the reversion rate in a mutagenicity assay. insilico.eu

These studies demonstrate the potential of (Q)SAR models in predicting the toxicity of compounds like this compound, while also underscoring the challenges in developing robust and predictive models.

Applications of 4 Amino 4 Nitrobiphenyl in Advanced Materials and Catalysis

Nonlinear Optical (NLO) Materials

Organic molecules with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics and photonics. nih.govresearchgate.net Compounds like 4-Amino-4'-nitrobiphenyl are of particular interest due to their potential for large second-order NLO responses, which are essential for technologies like frequency doubling and optical switching.

The fundamental design principle for effective second-order NLO molecules, particularly biphenyl (B1667301) derivatives, revolves around creating a "push-pull" electronic system. rsc.orgresearchgate.net This involves attaching a strong electron-donating group (the "push") and a strong electron-withdrawing group (the "pull") to a conjugated π-electron system, which acts as a bridge.

In this compound, the amino group (-NH2) serves as the electron donor, while the nitro group (-NO2) is a powerful electron acceptor. nih.govrsc.org The biphenyl core provides the necessary π-conjugation pathway. This intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by an external electric field (like that from a laser) leads to a substantial change in the molecule's dipole moment, which is the source of the high NLO activity. rsc.org The efficiency of this ICT process is a key determinant of the material's NLO response. researchgate.net For biphenyl systems, the torsional angle between the two phenyl rings is a critical factor; a more planar conformation generally enhances π-conjugation and, consequently, the NLO properties. mdpi.com

The NLO response of a molecule is quantified by its hyperpolarizability (β). While direct studies on this compound are not as prevalent as for its analogues, research on similar structures provides significant insight. For instance, studies on 4-amino-4'-nitrodiphenyl sulfide (B99878) and its chalcogen analogues have been conducted to measure their quadratic hyperpolarizability. aip.org Similarly, the N,N-dimethylated analogue, 4-N,N-dimethylamino-4'-nitrobiphenyl (DNBP), is recognized as an efficient NLO material whose properties have been extensively studied. rsc.orgresearchgate.net

A common technique to measure the second-order hyperpolarizability is Electric Field-Induced Second Harmonic Generation (EFISHG). researchgate.net This method involves applying a static electric field to a solution of the compound to break the centrosymmetry and then measuring the intensity of the second harmonic light generated when a powerful laser beam passes through it. Theoretical calculations using methods like Density Functional Theory (DFT) are also widely employed to predict and understand the NLO properties of these molecules by calculating parameters such as polarizability and hyperpolarizability. nih.govacs.orgrsc.org

Table 1: Comparison of NLO Properties in Push-Pull Biphenyl Derivatives

| Compound | Donor Group | Acceptor Group | Key Finding | Reference |

|---|---|---|---|---|

| 4-N,N-dimethylamino-4'-nitrobiphenyl (DNBP) | -N(CH₃)₂ | -NO₂ | Exhibits strong intramolecular charge transfer (ICT) leading to efficient NLO properties. rsc.orgresearchgate.net | rsc.org, researchgate.net |

| 4-amino-4'-nitrodiphenyl sulfide | -NH₂ | -NO₂ | The sulfur bridge affects the molecular hyperpolarizability, but large differences in bulk SHG efficiency are not solely due to this molecular property. aip.org | aip.org |

| MSTD7 (A designed DTS(FBTTh₂)₂-based derivative) | Biphenyl-based Donor | Nitro-containing Acceptor | Shows a high first hyperpolarizability (βtotal) value of 13.44 × 10–27 esu. nih.gov | nih.gov |

The magnitude of the NLO response in push-pull biphenyls is intrinsically linked to several structural features:

Donor/Acceptor Strength: The stronger the electron-donating and electron-withdrawing capacities of the terminal groups, the greater the hyperpolarizability. The amino group is a moderate donor, while the nitro group is a very strong acceptor. nih.gov

π-Conjugation: The extent of electron delocalization across the biphenyl bridge is crucial. Factors that disrupt planarity, such as steric hindrance from bulky substituents, can reduce the NLO effect by decreasing conjugation. mdpi.com

Intramolecular Charge Transfer (ICT): The energy gap between the Highest Occupied Molecular Orbital (HOMO), typically localized on the donor side, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor side, is a key indicator. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability (β) value because it facilitates easier charge transfer. researchgate.netacs.org In non-polar solvents, some push-pull biphenyls exhibit a reverse twisting motion towards a more planar geometry in the excited state, further influencing the ICT process. rsc.org

Precursor in Polymer Science

The bifunctional nature of this compound, possessing two distinct and reactive functional groups, makes it a valuable starting material or intermediate in the synthesis of high-performance polymers.

Aromatic polyamides and polyimides are classes of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. ntu.edu.twresearchgate.net The synthesis of these polymers requires bifunctional monomers, typically diamines and dianhydrides or dicarboxylic acids.

This compound can be chemically modified to become such a monomer. The most straightforward pathway involves the chemical reduction of the nitro group (-NO₂) to a second amino group (-NH₂). This reaction converts this compound into 4,4'-diaminobiphenyl , a widely used diamine monomer. wikipedia.org The reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C). researchgate.net

Once formed, 4,4'-diaminobiphenyl can be reacted with aromatic tetracarboxylic dianhydrides (like PMDA) to produce poly(amic acid) precursors, which are then thermally or chemically imidized to yield high-performance polyimides. researchgate.netresearchgate.net Similarly, it can be reacted with dicarboxylic acids via condensation polymerization to form aromatic polyamides (aramids). impactfactor.org While this compound is an intermediate in this process, its structure is the direct precursor to the essential diamine monomer.

Table 2: Examples of Polymers Derived from Related Biphenyl Monomers

| Polymer Type | Diamine Monomer | Co-monomer | Resulting Polymer Properties | Reference |

|---|---|---|---|---|

| Polyamide | N,N'-Bis(4-aminophenyl)-N,N'-bis(4-tert-butylphenyl)-1,4-phenylenediamine | Various Aromatic Dicarboxylic Acids | High glass transition temps (282-320 °C), good solubility, blue photoluminescence. ntu.edu.tw | ntu.edu.tw |

| Polyimide | 9,10-bis[3'-trifluoromethyl-4'(4''-aminobenzoxy)benzyl]anthracene | Various Dianhydrides (e.g., 6FDA, ODPA) | High thermal stability (up to 550 °C), good solubility, form transparent films. researchgate.net | researchgate.net |

| Polyimide | 4,4'-bis(4-aminophenoxy)biphenyl | p-Nitrophenyl chloride and biphenol (precursors) | High purity (99.9%), high yield (99.5%). google.com | google.com |

This compound serves as a versatile starting point for synthesizing other functionalized biphenyl derivatives. rsc.org The presence of the amino group allows for a range of chemical transformations. For example, the amino group can undergo diazotization followed by a Sandmeyer reaction to introduce various substituents such as halogens, cyano, or hydroxyl groups.

Furthermore, the nitro group can be reduced to an amine, as mentioned previously. orgsyn.org This reduction is a key step in preparing other substituted aminobiphenyls. For instance, the synthesis of o-Amino-p'-nitrobiphenyl can be achieved through the nitration of o-aminobiphenyl. orgsyn.org The synthesis of various substituted biphenyl-4-carboxylic acids often involves multi-step processes where functionalized biphenyls are key intermediates. researchgate.netmdpi.com The strategic manipulation of the amino and nitro groups on the this compound scaffold provides a route to a wide array of substituted biphenyl compounds for further use in chemical synthesis. rsc.org

Catalytic Applications and Frameworks

The unique electronic and structural properties of this compound lend themselves to several catalytic applications, from its incorporation into porous crystalline frameworks to its potential use in specialized organic reactions.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from molecular building blocks. The properties of these materials, such as pore size, stability, and functionality, can be tuned by selecting appropriate organic linkers. tcichemicals.com Molecules with specific functional groups are sought after as linkers to impart desired functionalities to the resulting framework. rsc.orgmdpi.com

The structure of this compound, featuring a reactive amino group, makes it a potential candidate for use as a linker in the synthesis of COFs. The amino group can undergo condensation reactions, typically with aldehydes, to form stable imine bonds, which are a common linkage in COF chemistry. tcichemicals.com The rigid biphenyl unit helps in the formation of a stable and porous network. While direct synthesis of COFs using this compound as the sole linker is not extensively documented, the principles of COF synthesis support its potential utility. For instance, various COFs have been successfully constructed using other amino-functionalized aromatic molecules, such as 1,3,5-tris(4-aminophenyl)benzene, demonstrating the viability of the amino group for framework construction. nih.gov

The presence of the nitro group would introduce a strong electron-withdrawing functionality into the COF's pore environment. This could be leveraged for applications such as selective gas adsorption or as a catalytic site. Furthermore, the amino groups within a framework can serve as basic catalytic sites or be post-synthetically modified to introduce other functionalities. rsc.orgfrontiersin.org The dual-linkage strategy, where monomers with different functional groups are used, is also an emerging area in COF synthesis, suggesting that the distinct reactivity of the amino and nitro groups on this compound could be exploited. oaepublish.com

Table 1: Potential Role of this compound in Framework Synthesis

| Framework Type | Potential Role of this compound | Relevant Functional Group | Resulting Feature in Framework |

| COFs | Organic Linker | Amino Group (-NH₂) | Formation of imine-linked porous crystalline structures. |

| MOFs/COFs | Functionalization | Nitro Group (-NO₂) | Introduction of electron-deficient sites, potential for post-synthetic modification. |

The term bifunctional catalyst refers to a substance that possesses two distinct catalytic sites capable of promoting different steps of a reaction. The structure of this compound contains both a basic amino group and a reducible, electron-withdrawing nitro group, suggesting its potential as a bifunctional molecule in organic synthesis.

While research on this compound as a standalone bifunctional catalyst is limited, its constituent functional groups are well-known to participate in catalysis. The amino group can act as a Brønsted-Lowry base or as a nucleophile. The nitro group, being strongly electron-withdrawing, can influence the reactivity of the aromatic system and is susceptible to reduction to other functional groups, such as nitroso or amino moieties, which can also be catalytically active. For example, the reduction of 4-nitrobiphenyl (B1678912) is a known route to produce 4-aminobiphenyl (B23562). wikipedia.org

The compound is recognized as a precursor for the synthesis of various other molecules, including dyes and pharmaceuticals, which underscores the reactivity of its functional groups. ontosight.ai The synthesis of biphenyl oxazole (B20620) derivatives, which have shown potential as therapeutic agents, highlights the utility of functionalized biphenyls in building complex molecules. rsc.org

Photocatalysis is a process where a semiconductor material absorbs light to generate electron-hole pairs, which then produce reactive oxygen species to degrade pollutants. Research in this area often focuses on the degradation of nitroaromatic compounds, which are common environmental pollutants. frontiersin.orgresearchgate.net For instance, studies have detailed the photocatalytic reduction of 4-nitrophenol (B140041) to the less toxic 4-aminophenol (B1666318) using catalysts like modified titanium dioxide (TiO₂). frontiersin.orgelsevierpure.com

There is currently limited available research that documents the use of this compound as a photocatalyst for degradation processes. The development of novel photocatalysts is an active area of research, with materials like fibrous silica (B1680970) titania and graphitic carbon nitride being explored for the degradation of organic dyes. qub.ac.ukgrafiati.com While this compound possesses chromophores that absorb light, its efficiency and mechanism as a photocatalyst for degradation reactions have not been established.

Research in Drug Delivery Systems and Therapeutic Agents

Biphenyl derivatives are a recurring motif in medicinal chemistry, with many exhibiting significant biological activity. rsc.org The compound this compound serves as a precursor in the synthesis of pharmaceuticals, indicating its role as a key building block for more complex, biologically active molecules. ontosight.aipubcompare.ai

While direct application of this compound as a therapeutic agent is not common, related biphenyl structures have been investigated for various medicinal purposes. For instance, derivatives of 3'-Methyl-4'-nitro-biphenyl-2-ylamine have been explored as potential agents against parasites. The structural analog 4-aminobiphenyl, though known for its carcinogenicity, has been a subject of extensive toxicological and metabolic research, which can inform the study of related compounds. wikipedia.orgnih.govwho.int The synthesis of quinoline (B57606) derivatives, some of which incorporate aminophenyl moieties, has yielded compounds with anticancer properties. neuroquantology.com

The research into this compound itself in the context of drug delivery systems is not well-documented in the reviewed literature. However, its potential to be incorporated into larger molecular architectures, such as COFs, which are being explored for drug delivery, suggests a possible indirect role. tcichemicals.com

Environmental Chemistry and Degradation Studies of 4 Amino 4 Nitrobiphenyl

Mechanisms of Environmental Transformation

The persistence of 4-Amino-4'-nitrobiphenyl in the environment is dictated by its susceptibility to various transformation processes. These processes can be driven by physical factors like light, biological activity from microorganisms, or chemical reactions with other environmental constituents.

Photodegradation Pathways

Photodegradation is a significant abiotic process that can lead to the transformation of organic pollutants in the environment. The process is initiated by the absorption of light, typically in the ultraviolet (UV) spectrum, which excites the molecule and can lead to bond cleavage and the formation of reactive intermediates. For aromatic compounds like this compound, the presence of chromophoric groups—the nitro (-NO₂) and amino (-NH₂) groups—facilitates the absorption of solar radiation.

While specific, detailed photodegradation pathways for this compound are not extensively documented in dedicated studies, the principles of photochemistry for related nitroaromatic and aminoaromatic compounds provide a basis for likely transformation routes. The absorption of UV light can promote the molecule to an excited state. This can lead to reactions such as the reduction of the nitro group or the oxidation of the amino group. For instance, studies on the photodegradation of 4-nitrophenol (B140041) (4-NP), a related compound, have shown that photocatalysts like titanium dioxide (TiO₂) can significantly enhance degradation under UV irradiation. nih.gov The process involves the generation of highly reactive hydroxyl radicals (•OH) that attack the aromatic ring, leading to its eventual mineralization. nih.gov It is plausible that this compound undergoes similar photocatalytic degradation, potentially involving the formation of hydroxylated intermediates before ring cleavage. The decomposition of the compound can be monitored using UV-Vis spectrophotometry.

Biodegradation by Microbial Action

Microbial metabolism is a crucial pathway for the breakdown of organic compounds in soil and water. While this compound is not a common primary substrate for microorganisms, it has been identified as a potential intermediate in the biodegradation of other compounds, such as benzidine (B372746). ymparisto.ficdc.gov Studies have shown that acclimated activated sludge can degrade benzidine, with this compound being one of several possible biooxidation products. ymparisto.ficdc.gov

The biodegradation of nitroaromatic compounds often proceeds via the reduction of the nitro group to an amino group. Conversely, aromatic amines can be transformed through the action of various microbial enzymes. For example, the aerobic degradation of 4-nitroaniline, a structurally simpler analog, by Rhodococcus sp. involves an oxidative hydroxylation to form 4-aminophenol (B1666318). nih.gov Similarly, the degradation of 3-Methyl-4-nitrobiphenyl has been observed in strains like Burkholderia sp., which utilize monooxygenases for transformation. These examples suggest that the microbial degradation of this compound likely involves a complex series of enzymatic reactions, including reductions, oxidations, and hydroxylations, ultimately leading to ring fission and mineralization.

Table 1: Potential Biodegradation Intermediates of Benzidine and Related Aromatic Compounds

| Precursor Compound | Potential Biodegradation Products | Reference |

|---|---|---|

| Benzidine | This compound, N-hydroxybenzidine, 3-hydroxybenzidine, 4-aminobiphenyl (B23562), Aniline (B41778), Phenol, Catechol | cdc.gov |

| 4-Nitroaniline | 4-Aminophenol, 1,2,4-Benzenetriol | nih.gov |

Chemical Oxidation Processes (e.g., Advanced Oxidation Processes)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). kirj.ee These radicals are highly reactive and non-selective, allowing them to degrade a wide range of persistent organic pollutants. kirj.eeresearchgate.net

Common AOPs that could be applied to the degradation of this compound include:

Fenton and Photo-Fenton Systems: These processes use a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process. kirj.eeresearchgate.net

Ozonation (O₃) and O₃/H₂O₂: Ozone is a powerful oxidant itself, but its combination with hydrogen peroxide generates hydroxyl radicals, increasing the oxidation efficiency. kirj.ee

H₂O₂/UV: The photolysis of hydrogen peroxide by UV radiation produces hydroxyl radicals. kirj.ee

Electrochemical Advanced Oxidation Processes (EAOPs): These methods generate hydroxyl radicals and other reactive species on the surface of an anode, leading to the oxidation of organic pollutants. sci-hub.se

These processes are effective in breaking down complex aromatic structures into simpler, less harmful compounds, and can ultimately lead to complete mineralization, i.e., conversion to carbon dioxide, water, and mineral acids. While specific studies on the AOP-mediated degradation of this compound are limited, the proven efficacy of these methods against other nitroaromatic and aminobiphenyl compounds suggests they would be a viable treatment technology. researchgate.net

Analytical Methods for Environmental Monitoring

The detection and quantification of this compound in environmental samples are essential for assessing its prevalence and fate. Due to its expected low concentrations, highly sensitive and selective analytical methods are required.

Trace Analysis in Various Environmental Matrices

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and related compounds in environmental matrices. researchgate.netnih.gov A study demonstrated that this compound, formed from the catalytic oxidation of benzidine, could be extracted using a cloud point extraction method and subsequently detected by HPLC with UV detection. nih.gov This method was successfully applied to determine trace amounts in water and cabbage samples, with a detection limit of 2.0 µg/L. nih.gov

For related compounds like 4-aminobiphenyl (4-ABP) and 4-nitrobiphenyl (B1678912) (4-NBP), which are often studied together, reversed-phase HPLC is the most frequently employed method. researchgate.net The separation is typically achieved on a C18 column using a mobile phase consisting of a methanol (B129727)/water or acetonitrile (B52724)/water mixture. researchgate.net The choice of detector is crucial for achieving the necessary sensitivity for trace analysis.

Development of Sensitive Detection Techniques

To achieve the low detection limits required for environmental monitoring, HPLC systems are often coupled with highly sensitive detectors.

UV-Vis Spectrophotometric Detection: This is a common detector for HPLC, but it often has relatively high limits of detection for trace analysis. researchgate.net

Electrochemical Detection (HPLC-ED): Amperometric detection offers good sensitivity for electroactive compounds like aromatic amines. The oxidation of the amino group on a solid electrode produces a measurable current that is proportional to the analyte concentration. researchgate.net

Fluorescence Detection (HPLC-FLD): This is one of the most sensitive detection methods for fluorescent compounds. While 4-nitrobiphenyl is not fluorescent, its reduction to the highly fluorescent 4-aminobiphenyl allows for indirect but very sensitive detection. researchgate.net

A comparative study on the determination of 4-ABP and 4-NBP (after reduction to 4-ABP) highlighted the superior sensitivity of fluorescence and electrochemical detection over UV detection. researchgate.net

Table 2: Comparison of HPLC Detection Limits for Related Biphenyl (B1667301) Derivatives

| Analyte | Detection Method | Limit of Detection (LD) (mol L⁻¹) | Reference |

|---|---|---|---|

| 4-Aminobiphenyl (4-ABP) | UV Spectrophotometry | 6.0 x 10⁻⁶ | researchgate.net |

| 4-Aminobiphenyl (4-ABP) | Electrochemical Detection | 2.0 x 10⁻⁶ | researchgate.net |

| 4-Aminobiphenyl (4-ABP) | Fluorescence Detection | 8.0 x 10⁻⁸ | researchgate.net |

| 4-Nitrobiphenyl (4-NBP) (direct) | UV Spectrophotometry | 4.0 x 10⁻⁷ | researchgate.net |

| 4-Nitrobiphenyl (4-NBP) (after reduction to 4-ABP) | UV Spectrophotometry | 8.0 x 10⁻⁶ | researchgate.net |

| 4-Nitrobiphenyl (4-NBP) (after reduction to 4-ABP) | Electrochemical Detection | 4.0 x 10⁻⁶ | researchgate.net |

Environmental Fate and Transport Modeling

Modeling the environmental fate and transport of this compound is crucial for predicting its distribution and persistence in the environment. These models rely on key physicochemical properties to estimate the compound's behavior in different environmental media.

Adsorption to Sediments and Soil

The adsorption of this compound to sediments and soil is a significant process that influences its mobility and bioavailability. The extent of adsorption is largely dependent on the pH of the soil-water system and the organic carbon content of the soil or sediment.

As an aromatic amine, this compound can exist in both neutral and ionized forms, with the equilibrium between these forms being pH-dependent. At lower pH values, the amino group becomes protonated, forming a cationic species. This cationic form exhibits a greater affinity for the negatively charged surfaces of soil minerals and organic matter, leading to increased adsorption. cdc.gov This phenomenon has been observed in studies of similar compounds like benzidine, where adsorption increases as pH decreases due to the greater prevalence of the ionized form. ymparisto.fi

The interaction with soil organic matter is another critical factor. The neutral form of the compound is more likely to adsorb to soil organic matter through hydrophobic interactions. ymparisto.fi Furthermore, aromatic amines like this compound can form covalent bonds with humic substances in the soil. This can occur through the formation of an imine bond between the amine group and a carbonyl group on the humic material, a reaction that is often reversible. cdc.gov A more persistent binding can happen via nucleophilic substitution reactions with quinone-like structures within the soil matrix, which may be irreversible or only slowly reversible. cdc.gov

Studies on the related compound benzidine provide valuable insights. The Freundlich adsorption constant (Kf), a measure of adsorption capacity, for benzidine in various soils and sediments has been shown to be more strongly correlated with soil pH than with the percentage of organic carbon. ymparisto.fi For instance, in a study of 14 soils and sediments, the molar Kf values for benzidine ranged from 50 to 3940. ymparisto.fi In another study with four different soils, the Kf values were even higher, ranging from 7600 to 21,000, suggesting strong adsorption. ymparisto.fi The organic carbon-water (B12546825) partition coefficient (Koc), which normalizes adsorption to the organic carbon content, has also been reported for benzidine in estuarine sediments with values of 4899, 462, and 3307 for sediments with organic carbon contents of 0.93%, 1.3%, and 3.01%, respectively. ymparisto.fi These high Koc values indicate that mechanisms other than just hydrophobic sorption are at play. ymparisto.fi

Table 1: Adsorption Data for Structurally Similar Compounds

| Compound | Soil/Sediment Type | pH | Organic Carbon (%) | Freundlich Kf | Koc | Reference |

| Benzidine | 14 Soils and Sediments | Varied | Varied | 50 - 3940 (molar basis) | - | ymparisto.fi |

| Benzidine | 4 Soils | Varied | Varied | 7600 - 21000 | - | ymparisto.fi |

| Benzidine | Estuarine Sediment 1 | - | 0.93 | - | 4899 | ymparisto.fi |

| Benzidine | Estuarine Sediment 2 | - | 1.3 | - | 462 | ymparisto.fi |

| Benzidine | Estuarine Sediment 3 | - | 3.01 | - | 3307 | ymparisto.fi |

| Benzidine | Chesapeake Bay Sediment | 7.9 | - | 6025 | - | ymparisto.fi |

This table presents data for benzidine, a structurally related compound, to infer the potential adsorption behavior of this compound.

Volatilization and Atmospheric Fate

The potential for this compound to volatilize and its subsequent fate in the atmosphere are important aspects of its environmental distribution. Volatilization from water surfaces is generally not considered a significant transport process for compounds with high boiling points and moderate aqueous solubility, which is characteristic of benzidine and likely similar for this compound. ymparisto.fi

Once in the atmosphere, this compound can exist in both the vapor phase and adsorbed to particulate matter. cdc.gov The distribution between these two phases depends on the compound's vapor pressure and the concentration of atmospheric particles.

Particulate-phase this compound can be removed from the atmosphere through wet and dry deposition. cdc.gov Wet deposition involves the removal of particles by precipitation (rain, snow, etc.), while dry deposition is the settling of particles out of the air.

Table 2: Physicochemical Properties Relevant to Volatilization and Atmospheric Fate

| Property | Value | Reference |

| Boiling Point | 340 °C (for 4-Nitrobiphenyl) | inchem.org |

| Melting Point | 114 °C (for 4-Nitrobiphenyl) | inchem.org |

| Water Solubility | Very poor (for 4-Nitrobiphenyl) | inchem.org |

| log Pow (Octanol/water partition coefficient) | 3.77 (for 4-Nitrobiphenyl) | inchem.org |

This table provides data for the related compound 4-Nitrobiphenyl to estimate the properties of this compound.

Future Research Perspectives for 4 Amino 4 Nitrobiphenyl

Development of Novel Synthetic Pathways

While traditional methods for synthesizing 4-Amino-4'-nitrobiphenyl exist, future research will likely focus on developing more efficient, selective, and sustainable synthetic routes. A common laboratory preparation involves the reduction of 4,4'-dinitrobiphenyl. dtic.mil Another established method is the reduction of 4-nitrobiphenyl (B1678912). wikipedia.org

Key areas for future investigation include:

Catalyst Innovation: The exploration of novel catalysts, including those based on earth-abundant metals or even metal-free systems, could lead to more cost-effective and environmentally friendly syntheses. Research into palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has already shown promise for the synthesis of related biphenyl (B1667301) compounds and could be further optimized for this compound. orgsyn.orgresearchgate.net

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for the nitration and reduction steps involved in the synthesis.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could provide a highly selective and green alternative to traditional chemical methods.

Exploration of Advanced Material Applications

The unique molecular structure of this compound, featuring both an electron-donating amino group and an electron-withdrawing nitro group, makes it a compelling candidate for various advanced materials. chemrxiv.org Its potential applications in molecular electronics and advanced material design are of particular interest. pubcompare.ai

Future research in this area will likely focus on:

Nonlinear Optics (NLO): The compound's significant quadratic hyperpolarizability makes it a promising component for second-order NLO materials. dtic.milcambridgecore.orgrsc.org Further research could involve incorporating this compound into polymeric or crystalline structures to enhance and stabilize its NLO properties for applications in optical data storage, processing, and telecommunications. dtic.milrsc.org

Organic Electronics: Investigations into the use of this compound and its derivatives in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) are warranted. Its charge-transfer characteristics could be harnessed to improve device efficiency and performance. pubcompare.ai

Sensors: The responsive nature of the amino and nitro groups to their chemical environment suggests potential applications in chemical sensors. Future work could focus on developing sensors based on this compound for the detection of specific analytes.

In-depth Mechanistic Studies of Reactions and Interactions

A deeper understanding of the fundamental chemical behavior of this compound is crucial for its effective utilization. Future research should employ a combination of experimental and computational techniques to elucidate reaction mechanisms and intermolecular interactions.

Key areas for investigation include:

Excited-State Dynamics: Probing the intramolecular charge transfer (ICT) dynamics in the excited states of this compound using ultrafast spectroscopic techniques will provide valuable insights into its photophysical properties. rsc.orgresearchgate.netresearchgate.net Understanding how the solvent environment influences these dynamics is critical for designing materials with tailored optical and electronic responses. rsc.orgresearchgate.net

Reaction Kinetics and Thermodynamics: Detailed kinetic and thermodynamic studies of reactions involving the amino and nitro groups will enable better control over synthetic transformations and provide a basis for predicting the compound's reactivity in various applications.

Supramolecular Chemistry: Investigating the self-assembly and host-guest chemistry of this compound could lead to the development of novel functional materials with ordered structures and unique properties.

Application of Machine Learning and AI in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. researchgate.net These powerful tools can accelerate the discovery and optimization of new materials based on the this compound scaffold.

Future applications in this domain include:

Predictive Modeling: The development of robust ML models to predict the properties of this compound derivatives, such as their nonlinear optical activity, electronic properties, and even their potential genotoxicity, can significantly reduce the need for extensive experimental screening. researchgate.netresearchgate.netumich.edu For instance, models like AIMNet have been used to predict spin charge redistribution in the ionized states of this compound with considerable accuracy. chemrxiv.orgresearchgate.net

De Novo Design: AI algorithms can be employed to design novel derivatives of this compound with enhanced properties for specific applications. These algorithms can explore vast chemical spaces to identify promising candidates for synthesis and testing.

Reaction Optimization: ML can be used to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity.

Table 1: Predicted Properties of this compound using Computational Methods

| Property | Predicted Value | Method/Source |

| Molar Mass | 214.22 g/mol | PubChem nih.gov |

| XLogP3 | 1.9 | PubChem nih.gov |

| Monoisotopic Mass | 214.074227566 Da | PubChem nih.gov |

Sustainable Chemistry Approaches in Synthesis and Application

In line with the growing emphasis on green chemistry, future research on this compound will increasingly focus on sustainable practices throughout its lifecycle.

Key areas for development include:

Green Solvents: The replacement of hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents, in both the synthesis and processing of this compound is a critical goal.

Atom Economy: The design of synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a core principle of green chemistry that should be applied to this compound.

Renewable Feedstocks: Investigating the possibility of deriving the biphenyl backbone or its precursors from renewable resources rather than petrochemicals would represent a significant step towards a more sustainable chemical industry. For example, research into the synthesis of related compounds like 4'-chloro-2-nitrobiphenyl (B3055000) has focused on developing practical large-scale methods. researchgate.net

Q & A

Q. What are the key considerations in synthesizing and characterizing 4-Amino-4'-nitrobiphenyl for academic research?

Synthesis of this compound often involves coupling reactions of nitro and amino precursors under controlled conditions. Critical steps include optimizing reaction time, temperature, and catalysts (e.g., palladium-based catalysts for cross-coupling). Purification requires column chromatography or recrystallization to remove byproducts like unreacted nitro derivatives. Characterization should employ nuclear magnetic resonance (NMR) to confirm aromatic proton environments, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify nitro (-NO₂) and amino (-NH₂) functional groups .

Q. Which spectroscopic techniques are essential for studying the electronic structure of this compound in varying solvents?

Fluorescence spectroscopy is critical for probing intramolecular charge-transfer (ICT) states, which are solvent-dependent. Solvent polarity affects the Stokes shift and emission bandwidth; polar solvents stabilize charge-separated states, leading to redshifted emission. UV-Vis absorption spectra can identify π→π* transitions and ICT bands. Dipole moment calculations from solvatochromic shifts further validate electronic transitions .

Advanced Research Questions

Q. How can contradictions in reported carcinogenicity data for this compound be resolved across different in vitro models?